molecular formula C47H88O5 B144608 1,3-Glycerol dierucate CAS No. 128389-74-2

1,3-Glycerol dierucate

Cat. No.: B144608
CAS No.: 128389-74-2
M. Wt: 733.2 g/mol
InChI Key: CBTMTZFHKUDGSX-CLFAGFIQSA-N
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Description

1,3-Glycerol dierucate: is a diester compound formed from glycerol and erucic acid. It is a type of diacylglycerol, specifically a 1,3-diacylglycerol, where two erucic acid molecules are esterified at the first and third hydroxyl groups of glycerol. The molecular formula of this compound is C47H88O5 , and it has a molecular weight of approximately 733.1986 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Glycerol dierucate can be synthesized through the esterification of glycerol with erucic acid. The reaction typically involves the use of a catalyst, such as an immobilized lipase enzyme, to facilitate the esterification process. The reaction is carried out under solvent-free conditions to enhance the yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts, such as lipase enzymes immobilized on nanosized magnetite particles. This method enhances the regioselectivity and efficiency of the esterification process. The reaction is conducted in a reactor with controlled temperature and molar ratios of glycerol to erucic acid to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1,3-Glycerol dierucate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions where the ester groups are exchanged with other alcohols or acids.

Common Reagents and Conditions:

Major Products:

    Esterification: this compound.

    Hydrolysis: Glycerol and erucic acid.

    Transesterification: New esters formed from the exchange of ester groups.

Scientific Research Applications

1,3-Glycerol dierucate has several applications in scientific research and industry:

    Chemistry: Used as an intermediate in the synthesis of other complex lipids and esters.

    Biology: Studied for its role in lipid metabolism and its potential effects on cellular processes.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the production of biodegradable lubricants and surfactants

Mechanism of Action

The mechanism of action of 1,3-Glycerol dierucate involves its interaction with lipid metabolic pathways. It can be hydrolyzed by lipases to release glycerol and erucic acid, which can then participate in various biochemical processes. The compound’s ability to form stable emulsions makes it useful in drug delivery systems, where it can enhance the solubility and bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

    1,3-Diacylglycerol: Similar in structure but can have different fatty acids esterified at the first and third positions.

    Glyceryl dioleate: Another diester of glycerol but with oleic acid instead of erucic acid.

    Glyceryl distearate: A diester of glycerol with stearic acid.

Uniqueness: 1,3-Glycerol dierucate is unique due to the presence of erucic acid, which has a long carbon chain and a double bond. This gives the compound distinct physical and chemical properties, such as higher melting points and different solubility characteristics compared to other diacylglycerols .

Properties

IUPAC Name

[3-[(Z)-docos-13-enoyl]oxy-2-hydroxypropyl] (Z)-docos-13-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H88O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-43-45(48)44-52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,45,48H,3-16,21-44H2,1-2H3/b19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTMTZFHKUDGSX-CLFAGFIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC=CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H88O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585130
Record name 2-Hydroxypropane-1,3-diyl (13Z,13'Z)di-docos-13-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

733.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(22:1n9/0:0/22:1n9)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0056251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

128389-74-2
Record name 1,3-Glycerol dierucate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128389742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropane-1,3-diyl (13Z,13'Z)di-docos-13-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-GLYCEROL DIERUCATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U68A80CA2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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